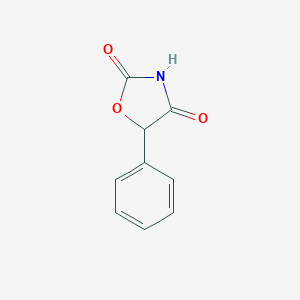

5-Phenyloxazolidine-2,4-dione

Description

5-Phenyloxazolidine-2,4-dione (CAS: 5841-63-4; molecular formula: C₉H₇NO₃; molecular weight: 177.16) is a heterocyclic compound featuring an oxazolidine core substituted with a phenyl group at position 5 and two ketone groups at positions 2 and 2. It is primarily used in research settings as a metabolite of pemoline, a psychostimulant, where it forms via acid hydrolysis . The compound is stored at room temperature and requires careful solubility management in solvents like DMSO for experimental use .

Properties

IUPAC Name |

5-phenyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYYYVAMWBVIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875846 | |

| Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5841-63-4 | |

| Record name | 5-Phenyloxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5841-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemoline-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005841634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5841-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-PHENYLOXAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4IZ4GP09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ethyl Mandelate and Guanidine Nitrate Condensation

The foundational method involves condensing ethyl mandelate with guanidine nitrate in an alkaline medium, followed by hydrolysis of the intermediate 2-imino-5-phenyloxazolidin-4-one. This two-step process yields 5-phenyloxazolidine-2,4-dione through acid-catalyzed hydrolysis of the imino group. While effective, this route requires careful pH control during hydrolysis to avoid side reactions.

Urea and Acetylated Urea Derivatives

Alternative condensations employ urea or 1-acetyl-3-methyl-urea with ethyl mandelate under reflux conditions. For example, heating ethyl mandelate with urea in ethanol generates the oxazolidine-dione core via nucleophilic attack of the urea nitrogen on the ester carbonyl, followed by cyclodehydration. Similarly, 1-acetyl-3-methyl-urea enhances reactivity due to the electron-withdrawing acetyl group, accelerating ring closure.

Halogenated Ester Intermediates

Ethyl α-Chloro-phenylacetate and Urea

Ethyl α-chloro-phenylacetate reacts with urea or 1-acetyl-3-methyl-urea in polar aprotic solvents (e.g., DMF), forming this compound after hydrolysis. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution by urea’s amine group. This method achieves moderate yields but requires stringent anhydrous conditions to prevent hydrolysis of the chloroester intermediate.

Mandelamide and Diethyl Carbonate Cyclization

Mandelamide (the amide derivative of mandelic acid) condenses with diethyl carbonate under basic conditions, yielding this compound via a cyclization-elimination mechanism. The reaction proceeds through intermediate carbamate formation, followed by intramolecular attack of the amide nitrogen on the carbonate carbonyl. This route is notable for avoiding halide intermediates, reducing purification challenges.

Alkaline Hydrolysis of Dialuric Acid Derivatives

Hydrolysis of 1,5-diphenyl- or 1-methyl-5-phenyl-dialuric acid derivatives with aqueous alkali (e.g., NaOH) produces this compound after acid workup. The dialuric acid’s imino group is hydrolyzed to a ketone, followed by decarboxylation under acidic conditions. This method is advantageous for accessing substituted derivatives but involves multi-step synthesis of dialuric acid precursors.

Patent-Based Synthesis via Cyanamide Intermediates

A 1996 patent (US5677463A) describes a streamlined process using alkyl mandelates (e.g., methyl mandelate) and cyanamide in methanolic sodium methoxide. The reaction forms 2-imino-5-phenyl-4-oxazolidinone, which is hydrolyzed to the target compound using hydrochloric acid. Key advantages include:

-

Scalability : Demonstrated at 0.5–1.0 mole scale.

-

Purity : Reduced impurities compared to guanidine-based routes.

Reaction Conditions :

-

Solvent : Methanol.

-

Temperature : Reflux (67°C) for 1 hour.

-

Workup : Acidification to pH 2.0 with HCl, followed by filtration and drying.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-Phenyloxazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to more saturated derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like nitric acid for nitration . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and phenyl-substituted compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Phenyloxazolidine-2,4-dione can be synthesized through several methods, typically involving the cyclization of phenylacetic acid with urea and formaldehyde. The compound exhibits various chemical reactivities including:

- Oxidation : Can produce oxazolidinones.

- Reduction : Yields derivatives depending on the reducing agents used.

- Substitution Reactions : The phenyl group can be substituted with other functional groups under specific conditions.

Medicinal Chemistry

This compound has been investigated for its potential in drug development. Notable applications include:

- Anticonvulsant Properties : Studies have shown that this compound may exhibit anticonvulsant activity, making it a candidate for further pharmacological research .

- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties, which could be useful in developing new antibiotics .

Biological Research

The compound is studied for its biological interactions:

- Mechanism of Action : It interacts with specific molecular targets, inhibiting certain enzymes and affecting cellular processes. This mechanism is crucial for understanding its potential therapeutic effects .

Industrial Applications

In industrial chemistry, this compound serves as a building block in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it valuable for producing complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant effects of this compound derivatives. The research demonstrated that modifications to the oxazolidine structure could enhance efficacy against seizures in animal models.

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University evaluated the antimicrobial potential of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5-Phenyloxazolidine-2,4-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act on neurotransmitter receptors or ion channels to exert its anticonvulsant effects . The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The oxazolidine-2,4-dione scaffold shares structural similarities with thiazolidine-2,4-dione and imidazolidine-2,4-dione , differing in the heteroatom composition of the central ring:

- Oxazolidine-2,4-dione : Contains one oxygen atom in the ring.

- Thiazolidine-2,4-dione : Contains one sulfur atom.

- Imidazolidine-2,4-dione : Contains two nitrogen atoms.

These differences influence electronic properties, solubility, and biological interactions. For example, sulfur in thiazolidine derivatives enhances hydrophobic interactions, while nitrogen-rich imidazolidines may participate in hydrogen bonding .

Structure-Activity Relationships (SAR)

Thiazolidine-2,4-diones :

- Substitution at position 5 with arylidene groups (e.g., 5-(3-methoxybenzylidene)) significantly enhances antimicrobial and LOX inhibitory activity . However, methoxy groups reduce LOX inhibition (IC₅₀: >100 µM) but improve lipid peroxidation inhibition (up to 84.2%) .

- Aliphatic chain elongation decreases LOX inhibition, suggesting a preference for compact hydrophobic groups .

Imidazolidine-2,4-diones :

5-Phenyloxazolidine-2,4-dione :

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Biological Activity

5-Phenyloxazolidine-2,4-dione, also known as phenylisohydantoin or NSC 27303, is a cyclic compound with significant biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN\O

- Molecular Weight : 177.16 g/mol

- CAS Number : 5841-63-4

- Melting Point : 120–122°C

- Solubility : Slightly soluble in DMSO and methanol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study on human breast cancer cell lines showed that treatment with this compound led to significant cell death and reduced proliferation rates .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways.

- Protein Binding : It binds to specific proteins, altering their function and affecting cellular processes.

- Apoptotic Pathway Activation : By triggering apoptotic signals, it promotes programmed cell death in malignant cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity in Breast Cancer

In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Key Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| Linezolid | Yes | Limited | Ribosomal binding |

| Doxorubicin | No | Yes | DNA intercalation |

Q & A

Q. What are the key considerations for synthesizing 5-Phenyloxazolidine-2,4-dione with high purity?

To ensure high-purity synthesis, researchers should:

- Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions. For example, using aprotic solvents like DMF or THF can enhance nucleophilic substitution efficiency in oxazolidine-dione formation .

- Employ purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the compound.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate formation and final product purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the phenyl group substitution pattern and carbonyl resonance signals (e.g., δ ~170–175 ppm for C=O groups) .

- X-ray Crystallography : To resolve stereochemical ambiguities and validate bond angles/distances (e.g., C–O bond lengths ~1.21 Å in the dione ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHNO, theoretical MW 177.16 g/mol).

- FT-IR : Peaks at ~1750–1850 cm for carbonyl stretching vibrations .

Advanced Research Questions

Q. How can computational chemistry be integrated into experimental design for studying reaction mechanisms involving this compound?

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to model intermediates and transition states, identifying energetically favorable pathways .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent impacts on reaction kinetics and selectivity .

- Machine Learning : Train models on existing reaction datasets to optimize conditions (e.g., temperature, catalyst loading) for yield improvement .

Q. What strategies resolve contradictory data in the compound’s stability under varying pH and temperature conditions?

- Factorial Design : Apply a 2 factorial design to systematically test interactions between variables (e.g., pH 3–9, 25–80°C) and identify degradation pathways .

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard conditions from high-temperature degradation data .

- Analytical Cross-Validation : Compare HPLC, NMR, and LC-MS data to distinguish between decomposition products and experimental artifacts .

Q. How can researchers optimize reaction conditions for this compound derivatives using factorial design?

- Variable Selection : Prioritize factors like catalyst type (e.g., Lewis acids), solvent polarity, and reaction time.

- Screening Experiments : Use a fractional factorial design (e.g., Plackett-Burman) to identify critical variables.

- Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships and predict optimal conditions (e.g., 70°C, 12 hr, 5 mol% ZnCl) .

Q. What methodologies provide mechanistic insights into the reactivity of this compound in nucleophilic substitutions?

- Kinetic Isotope Effects (KIE) : Compare ratios to determine rate-limiting steps (e.g., C=O bond cleavage vs. ring opening) .

- In Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to capture transient intermediates .

- Theoretical Studies : Perform NBO (Natural Bond Orbital) analysis to quantify charge distribution and nucleophilic attack sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Standardize Assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to isolate compound-specific effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers or confounding variables .

- Structure-Activity Relationship (SAR) : Corporate crystallographic data (e.g., dihedral angles from ) to assess conformational impacts on bioactivity.

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.